3-amino-N-phenyl-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-amino-N-phenyl-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[2,3-b][1,6]naphthyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of an amino group, a phenyl group, and an isopropyl group further enhances its chemical diversity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-phenyl-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a suitable thieno[2,3-b][1,6]naphthyridine precursor with an appropriate amine and carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The reaction parameters, including temperature, pressure, and reaction time, are optimized to achieve efficient synthesis while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-phenyl-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
3-amino-N-phenyl-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-amino-N-phenyl-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring system, such as suprofen and articaine, which exhibit various pharmacological properties.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
What sets 3-amino-N-phenyl-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide apart is its unique fused ring system and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This structural diversity makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H22N4OS |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-amino-N-phenyl-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C20H22N4OS/c1-12(2)24-9-8-16-13(11-24)10-15-17(21)18(26-20(15)23-16)19(25)22-14-6-4-3-5-7-14/h3-7,10,12H,8-9,11,21H2,1-2H3,(H,22,25) |
InChI Key |
IGTRFINAXOPXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4)N |
Origin of Product |
United States |
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